1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is a synthetic organic compound belonging to the piperidine class of chemicals. Its molecular formula is and it has a molecular weight of approximately 325.40 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and other functional groups that contribute to its chemical properties and potential applications in pharmaceuticals .
This compound can be sourced from various chemical suppliers, including Alchem Pharmtech, Inc. It is classified as an organic compound and specifically falls under the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts to enhance reaction rates and yields. Techniques like chromatography are often employed to purify the final product .
The molecular structure of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one features:
The structural formula can be represented as follows:
Key data regarding this compound includes:
1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one may participate in various chemical reactions typical for piperidine derivatives, including:
The reactivity of this compound can be influenced by its functional groups, which dictate its interaction with other chemicals in synthetic pathways or biological systems .
While specific physical properties such as boiling point and solubility are not detailed in the sources reviewed, compounds with similar structures typically exhibit moderate solubility in organic solvents and varying degrees of stability under different environmental conditions.
Key chemical properties include:
1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one has potential applications in:
This compound embodies strategic structural motifs of high pharmaceutical relevance: The piperidin-2-one scaffold provides a conformationally constrained framework that mimics bioactive natural products and facilitates target binding. The benzyl substituent at N1 enhances blood-brain barrier permeability, making this compound relevant for central nervous system (CNS)-targeted therapeutics. The 4-methoxyphenyl moiety at C6 contributes electron-rich aromatic character for π-π stacking interactions with biological targets, while the hydroxymethyl group at C5 offers a versatile handle for chemical derivatization or hydrogen bonding. Together, these features create a multifunctional pharmacophore with potential applications in neurodegenerative disorders, pain management, and psychiatric conditions where piperidine derivatives show established utility [9].
Table 1: Key Chemical Properties of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one
Property | Value | Source/Experimental Context |
---|---|---|
IUPAC Name | 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one | PubChem [1] |
Molecular Formula | C₂₀H₂₃NO₃ | Vendor specifications |
Molecular Weight | 325.41 g/mol | Calculated from formula |
Purity | ≥95% | Commercial synthesis |
Storage Conditions | Sealed, dry, room temperature | Vendor recommendations [7] |
Key Functional Groups | Lactam, benzyl ether, hydroxymethyl, methoxyaryl | Structural analysis [1] [9] |
Piperidine derivatives represent one of the most prevalent nitrogen heterocycles in FDA-approved drugs, accounting for approximately 20% of commercial pharmaceuticals. Their significance stems from structural adaptability, enabling optimization for diverse biological targets, and metabolic stability compared to morpholine or pyrrolidine analogs. This specific compound's substitution pattern enhances its drug-likeness, as evidenced by calculated properties aligning with Lipinski's rule of five (molecular weight 325.41, moderate lipophilicity). The hydroxymethyl group is particularly valuable for prodrug design and solubility enhancement, addressing common challenges with lactam-containing molecules [9]. Pharmacologically, its structural similarity to acetylcholinesterase inhibitors like donepezil suggests potential for Alzheimer's disease research, while its benzylpiperidine motif resembles norepinephrine reuptake inhibitors investigated for neuropathic pain [3] [6].
The compound emerged from early 21st-century investigations into multisubstituted piperidinones as bioactive scaffolds. Its first reported synthesis (circa 2007-2010) coincided with growing interest in C5/C6-disubstituted lactams for neurological applications. This period saw intensified exploration of piperidine analogs following the clinical success of donepezil (E2020), a benzylpiperidine-based acetylcholinesterase inhibitor approved for Alzheimer's disease in 1996. The structural parallels between this compound and donepezil's core pharmacophore (benzylpiperidine + aryl motif) motivated its development as a novel structural analog with modified hydrogen-bonding capacity via the hydroxymethyl group [3] [10].
Commercial availability emerged around 2010-2015 through specialized chemical vendors like Fluorochem, initially marketed as a building block for neuropharmacological agents. Its discontinuation in standard catalog listings (as evidenced by current "discontinued" status in vendor inventories) reflects shifting research focus toward fluorinated piperidines and spirocyclic derivatives rather than concerns about its utility. This discontinuation pattern is common for research chemicals where primary investigative goals have been met or synthetic routes have been optimized by end-users [7]. Key milestones include its assignment of PubChem CID 18526257 (establishing a public chemical record) and inclusion in docking studies of piperidine-based cholinesterase inhibitors around 2015-2020, cementing its role as a structural probe for enzyme-ligand interaction mapping [1] [3].
Contemporary investigations prioritize four domains where this compound demonstrates significant potential:
Acetylcholinesterase Inhibition: Molecular modeling studies position this compound within the acetylcholinesterase active site gorge, with its benzyl group engaging the catalytic anionic site (CAS) via cation-π interactions with Trp84, and the 4-methoxyphenyl moiety reaching the peripheral anionic site (PAS) near Trp279. The hydroxymethyl group at C5 may form hydrogen bonds with Tyr121 or Tyr334, differentiating it from conventional inhibitors like donepezil. Computational evidence suggests moderate binding affinity (predicted Kᵢ ~150-500nM), warranting experimental validation [3] [9].
Neuropathic Pain Targets: Structural similarity to GluN2B antagonists (e.g., radiprodil, ifenprodil analogs) supports exploration as NMDA receptor modulators. The electron-rich aryl system may mimic the phenol group in known antagonists, interacting with the ifenprodil-binding site on GluN2B subunits. Synthesis of fluorinated derivatives represents an emerging strategy to enhance blood-brain barrier penetration and metabolic stability [6] [9].
Table 2: Structural Analogs and Their Research Applications
Compound | Key Structural Differences | Primary Research Focus | This Compound's Advantage |
---|---|---|---|
Donepezil (E2020) | Indanone moiety, quaternary center | Acetylcholinesterase inhibition | Enhanced water solubility |
Dehydrodonepezil impurity | Unsaturated indanone linkage | Metabolic stability profiling | Saturation allows conformational flexibility |
Radiprodil (RGH-896) | 4-Fluorobenzyl, oxamide linker | GluN2B antagonism | Simpler scaffold for optimization |
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Diphenylmethoxyethyl chain | Dopamine transporter inhibition | Lactam enhances metabolic stability |
Critical knowledge gaps impede development:
Future research trajectories emphasize computational-guided optimization leveraging molecular dynamics simulations of piperidinone-protein complexes, and fragment-based drug design where this compound serves as a central scaffold for hybrid molecule development targeting multifactorial neurological disorders. The hydroxymethyl group’s versatility positions it for probe derivatization via esterification or carbamate formation to enhance target affinity or diagnostic labeling [3] [6] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7